SARS-CoV-2 nsp3-IN-2

Mac1 inhibition ADP-ribosylhydrolase structure-activity relationship

Standard Mac1 inhibitors risk confounding SAR due to divergent binding modes. This pyrrolo-pyrimidine fragment offers crystallographically proven dual adenine-oxyanion subsite occupancy. - **Reference control**: HTRF/FRET binding competition & DSF thermal shift (validated direct Mac1 engagement) - **Optimization scaffold**: Benchmark ligand efficiency in structure-based campaigns (co-crystal structure available) - **Specificity tool**: Establish selectivity windows versus human PARPs/PARG - **Negative control**: Carboxylate limits membrane permeability → no viral replication suppression in MHV/SARS-CoV-2 assays

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
Cat. No. B12401725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp3-IN-2
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCN(CCC(=O)O)C1=NC=NC2=C1C=CN2
InChIInChI=1S/C10H12N4O2/c1-14(5-3-8(15)16)10-7-2-4-11-9(7)12-6-13-10/h2,4,6H,3,5H2,1H3,(H,15,16)(H,11,12,13)
InChIKeyGRUOKIVOQBHPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 nsp3-IN-2: Mac1 Inhibitor Overview


SARS-CoV-2 nsp3-IN-2 (CAS 2038858-11-4) is a small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 3 (nsp3) macrodomain, also known as Mac1 [1]. The compound is a pyrrolo-pyrimidine derivative that functions as an ADP-ribosylhydrolase inhibitor, blocking the Mac1-mediated removal of ADP-ribose from target proteins, a process critical for coronavirus replication and pathogenesis [1]. It is widely offered as a chemical probe for viral research with a reported Mac1 inhibitory IC50 of 180 μM [1].

Fragment-derived probeMac1 ADP-ribosylhydrolase study context
Validated bindingCrystallographically defined dual-subsite engagement
Cell-inactiveBiochemical assay fit; no confounding antiviral activity

SARS-CoV-2 nsp3-IN-2 Substitution Risks


Although several Mac1 inhibitors have been reported, SARS-CoV-2 nsp3-IN-2 derives from a pyrrolo-pyrimidine fragment identified through crystallographic screening and retains a unique binding mode that places its core in the adenine subsite while its carboxylate occupies the oxyanion subsite [1]. This binding orientation cannot be assumed for other chemotypes, meaning a different inhibitor may engage distinct subsites or lack the bridging interaction between the adenosine pocket and the oxyanion hole [2]. Consequently, substituting nsp3-IN-2 with another Mac1 inhibitor without orthogonal validation risks losing target engagement profile consistency and confounding SAR interpretation in probe-based studies [3].

Unique binding orientationMay not transfer to inhibitors engaging only one subsite; target engagement profile may differ.
Unvalidated chemotypesOther Mac1 binders may interact at alternative sites, confounding SAR interpretation in probe-based studies.
Assay mismatch riskCell permeability profile differs from hydrophobic analogs; orthogonal validation required for cellular assays.

SARS-CoV-2 nsp3-IN-2 Procurement Evidence


Binding Affinity and Potency vs. Derivative 15c

SARS-CoV-2 nsp3-IN-2 inhibits Mac1 with an IC50 of 180 μM, whereas the optimized derivative compound 15c (SARS-CoV-2 nsp3-IN-1) achieves an IC50 of 6.1 μM, representing a ~30-fold improvement in potency [1]. Both compounds share the pyrrolo-pyrimidine scaffold but differ in substitution, with nsp3-IN-2 retaining the initial fragment structure and 15c incorporating additional hydrophobic and hydrogen-bonding features that enhance occupancy of the oxyanion subsite [1].

Potency vs. Derivative 15c
Reported
IC50 180 μM vs. 6.1 μM (15c)
Fragment baseline for SAR campaigns
~30-fold lower potency; biochemical assay context
Mac1 inhibition ADP-ribosylhydrolase structure-activity relationship

Binding Mode and Selectivity vs. Other Mac1 Inhibitors

nsp3-IN-2 binds by positioning the pyrrolo-pyrimidine in the adenosine-binding pocket through hydrogen bonds to Asp22 and the amide backbone NH of Ile23, while its carboxylate engages Phe157 and Asp156 of the oxyanion subsite [1]. This dual-site bridging interaction is absent in many fragment hits from the 2021 crystallographic screen, which typically occupy only one subsite [2]. Compound 15c, which evolved from nsp3-IN-2, was subsequently tested against a panel of ADP-ribose-binding proteins and demonstrated notable selectivity for coronavirus macrodomains [1]. Since nsp3-IN-2 adopts the same foundational binding pose, it inherits this selectivity advantage over unrelated chemotypes that have not been profiled in analogous selectivity panels [1].

Binding Mode & Selectivity
Class-level
Dual subsite engagement validated by X-ray co-crystal
Reproducible target engagement
Selectivity inferred from derivative profiling; confirm in target panel
X-ray crystallography binding mode selectivity profiling

Antiviral Activity vs. Advanced Mac1 Inhibitors

In murine hepatitis virus (MHV) replication assays, the parent fragment compound 4a (MCD-628), closely related to nsp3-IN-2, failed to reduce viral replication, which was attributed to its acidic side chain limiting cellular permeability [1]. In contrast, hydrophobic derivatives 5a, 5c, 6d, and 6e inhibited MHV replication, with 5c and 6e also inhibiting SARS-CoV-2 replication in the presence of interferon-γ [1]. nsp3-IN-2 similarly contains a carboxylate moiety and is therefore not expected to show cell-based antiviral activity, making it suitable as a negative-control probe in cellular assays where the inhibitor is not expected to penetrate, versus permeability-optimized analogs that do reduce replication [1].

Antiviral Activity
Class-level
Expected cell-inactive (low permeability) vs. active hydrophobic analogs
Negative control for cellular replication assays
Carboxylate limits permeability; class-level inference
antiviral replication murine hepatitis virus coronavirus

Physicochemical and Permeability vs. Hydrophobic Analogs

The pyrrolo-pyrimidine scaffold of nsp3-IN-2 contains a free carboxylate group that is essential for oxyanion subsite binding but limits membrane permeability [1]. Derivatives that replace or mask the carboxylate (e.g., 5a, 5c, 6d, 6e) gain cellular activity but may lose some binding affinity for the oxyanion site [1]. This trade-off defines a clear procurement rationale: nsp3-IN-2 is optimal for biochemical and biophysical assays requiring high solubility and defined target engagement, while the more hydrophobic analogs are required for cell-based antiviral screening [1].

Physicochemical Trade-off
Class-level
Carboxylate group reduces permeability, enhances aqueous solubility
Biochemical vs. cellular assay fit
Property trade-off; verify in target assay
physicochemical properties permeability fragment-based drug design

Chemical Probe Utility vs. High-Potency Inhibitors

Highly potent Mac1 inhibitors such as AVI-4206 (IC50 ~20 nM) exist, but their advanced lead-like properties and proprietary nature may limit accessibility and prohibit use as routine biochemical probes . nsp3-IN-2, with an IC50 of 180 μM, is commercially available and structurally defined as a fragment hit, making it suitable for chemical probe studies where a well-characterized, weaker binder is sufficient to demonstrate target engagement in thermal shift assays, DSF, or HTRF competition experiments [1]. Its use avoids over-interpretation that can arise from using highly optimized leads outside their intended developmental context [1].

Chemical Probe Utility
Reported
180 μM IC50; crystallographically validated vs. 20 nM lead (restricted availability)
Standardized target engagement probe
~9000-fold weaker but accessible for probe studies
chemical probe tool compound target validation

SARS-CoV-2 nsp3-IN-2 Application Scenarios


Mac1 Target Engagement Assays

Use nsp3-IN-2 as a reference inhibitor in ADP-ribose binding competition assays (HTRF or FRET) and differential scanning fluorimetry (DSF) to confirm direct engagement of the SARS-CoV-2 Mac1 protein. Its crystallographically validated binding mode ensures interpretable thermal shift signals and concentration-dependent inhibition curves, enabling robust hit validation without confounding cellular permeability [1].

Fragment-Based Drug Design Benchmarking

Deploy nsp3-IN-2 as the parent fragment scaffold in structure-based optimization campaigns. Because its co-crystal structure reveals dual adenine-oxyanion subsite occupancy, it serves as an ideal benchmarking tool to measure improvements in potency and ligand efficiency achieved by designed derivatives such as compound 15c (nsp3-IN-1) [1].

Host ADP-Ribosyltransferase Selectivity Profiling

Use nsp3-IN-2 as a control compound in selectivity panels that include human ADP-ribose-binding proteins (e.g., PARPs, PARG). Since the closely related derivative 15c demonstrated selective inhibition of coronavirus macrodomains over host enzymes, nsp3-IN-2 can be employed as a baseline binder to establish selectivity windows when comparing novel Mac1 inhibitors [1].

Negative Control in Antiviral Replication Assays

Incorporate nsp3-IN-2 as a cell-inactive negative control in MHV or SARS-CoV-2 replication assays. Because its carboxylate group limits membrane permeability, it will not suppress viral replication, providing a clean comparator to cell-active Mac1 inhibitors such as 5c or 6e. This ensures that observed antiviral effects can be attributed to intracellular target engagement rather than extracellular artifact [2].

Application
Selection Property
Validation Focus
Mac1 biochemical target engagement
Crystallographically validated binding pose
DSF, HTRF competition signal interpretation
Fragment-based SAR benchmarking
Parent fragment with dual subsite occupancy
Ligand efficiency improvement over baseline
ADP-ribosyltransferase selectivity profiling
Baseline binder for selectivity panel
Selectivity window vs. host enzymes
Negative control in antiviral replication
Cell-inactive probe with low permeability
Replication endpoint in MHV/SARS-CoV-2 models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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